

# Etravirine: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Etravirine** is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] It is specifically indicated for treatment-experienced adult and pediatric patients (aged 2 years and older) with evidence of viral replication and HIV-1 strains resistant to other NNRTIs.[3][4] **Etravirine**'s unique molecular structure, characterized by its flexibility, allows it to bind to the reverse transcriptase enzyme even in the presence of mutations that confer resistance to first-generation NNRTIs, such as K103N and Y181C.[5][6][7] This gives it a higher genetic barrier to resistance.[1][8] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **etravirine**, presenting key data, experimental methodologies, and visual representations of its metabolic and interactive pathways.

### **Pharmacokinetics**

The pharmacokinetic profile of **etravirine** has been extensively studied in healthy volunteers and HIV-infected individuals.[1] The recommended dosage for adults is 200 mg taken twice daily.[1][9]

### **Absorption**



Following oral administration, **etravirine** is absorbed, reaching maximum plasma concentrations (Cmax) within 2.5 to 5 hours.[1][10] A crucial factor influencing its absorption is the presence of food. Administration under fasting conditions can result in a nearly 50% decrease in systemic exposure (AUC) compared to administration after a meal.[10][11] The type of meal, ranging from standard to high-fat, does not significantly alter its bioavailability.[1] [11] The absolute oral bioavailability of **etravirine** has not been determined due to the absence of an intravenous formulation.[9]

### **Distribution**

**Etravirine** is highly bound to plasma proteins, approximately 99.9%.[1][8] In vitro, it binds primarily to albumin (99.6%) and alpha-1-acid glycoprotein (97.7% to 99.02%).[1][10] The blood-to-plasma ratio for **etravirine** is 0.7.[1] While total concentrations in the cerebrospinal fluid (CSF) of adults with HIV have been found to be above the in vitro 50% inhibitory concentration (IC50), the unbound fraction in the CSF does not typically reach the IC50.[1] However, concentrations in cervicovaginal fluid have been reported to be higher than in blood plasma.[1]

### **Metabolism**

**Etravirine** is extensively metabolized in the liver primarily by the cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][8][10] The primary metabolic pathway is oxidation, leading to the formation of monomethyl- and di-methylhydroxylated metabolites, which are subsequently glucuronidated.[1][8] These major metabolites are over 90% less active against reverse transcriptase than the parent drug.[1]

### **Excretion**

The elimination of **etravirine** and its metabolites occurs predominantly through the feces.[10] [12] Following a radiolabeled dose, approximately 93.7% of the dose was recovered in the feces, with 81.2% to 86.4% being unchanged drug.[10] A very small fraction, about 1.2%, is eliminated in the urine.[10][11] The terminal elimination half-life of **etravirine** is approximately 30 to 40 hours.[8][9] Due to minimal renal elimination, no dosage adjustments are necessary for patients with renal impairment.[8]

# Pharmacokinetic Data Summary



The following tables summarize key pharmacokinetic parameters of **etravirine** from various clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Etravirine in Healthy Adults

| Parameter     | 200 mg once daily              | 400 mg once daily |  |
|---------------|--------------------------------|-------------------|--|
| Cmax (ng/mL)  | 42-44% higher than twice-daily | -                 |  |
| Cmin (ng/mL)  | 25-26% lower than twice-daily  | -                 |  |
| AUC (ng·h/mL) | Similar to twice-daily         | Dose-proportional |  |
| Tmax (h)      | 2.5 - 5                        | 2.5 - 5           |  |
| t½ (h)        | ~41                            | ~41               |  |

Source: Data compiled from clinical trials in healthy volunteers.[1]

Table 2: Steady-State Pharmacokinetic Parameters of **Etravirine** (200 mg twice daily) in HIV-Positive Adults (DUET-1 & DUET-2 Trials)

| Parameter          | Mean (Standard Deviation) |  |
|--------------------|---------------------------|--|
| AUC0-12h (ng·h/mL) | 5506 (4710)               |  |
| Cmin (ng/mL)       | 393 (391)                 |  |

Source: Pooled data from 575 participants in the DUET-1 and DUET-2 trials.[1]

Table 3: Etravirine Pharmacokinetics in Different Dosing Regimens (SENSE Trial)

| Trial / Dosing Regimen | AUC24h (ng·h/mL)<br>(Median, IQR) | C0h (ng/mL) (Median, IQR) |  |
|------------------------|-----------------------------------|---------------------------|--|
| SENSE (400 mg QD)      | 12,447 (8,261–15,652)             | 330 (188–472)             |  |
| DUET (200 mg BD)       | 9,044 (916–119,680)               | 298 (2–4,852)             |  |



Source: SENSE trial data in treatment-naive patients compared to historical data from the DUET trials.[13][14]

# **Pharmacodynamics**

The pharmacodynamic properties of **etravirine** are primarily characterized by its potent antiviral activity against HIV-1, including strains with NNRTI resistance mutations, and its relationship with virological response.

### **Mechanism of Action**

Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[5] It binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that distorts the enzyme's structure and inhibits its DNA polymerase activity.[5] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[10][12] The diarylpyrimidine (DAPY) structure of etravirine provides it with torsional flexibility, allowing it to adapt to conformational changes in the binding pocket caused by resistance mutations.[5][6]



Click to download full resolution via product page

Caption: Mechanism of action of **etravirine** in inhibiting HIV-1 reverse transcriptase.



### **Virological Response and Resistance**

Clinical trials have demonstrated the efficacy of **etravirine** in treatment-experienced patients. In the pooled analysis of the DUET-1 and DUET-2 trials, a significantly higher proportion of patients receiving **etravirine** with an optimized background regimen achieved a viral load of less than 50 copies/mL at week 24 compared to the placebo group (59% vs. 41%).[15]

The development of resistance to **etravirine** typically requires the accumulation of multiple NNRTI resistance mutations.[1] While single mutations like K103N and G190S/A do not significantly impact its activity, the presence of mutations such as L100I, K101E/H/P, and Y181C/I/V can reduce its effectiveness.[1] A baseline viral genotype with three or more of the following mutations has been associated with a decreased virological response to **etravirine**: V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, and G190A/S.[16]

### **Drug-Drug Interactions**

**Etravirine** has a significant potential for drug-drug interactions due to its role as a substrate, inducer, and inhibitor of CYP450 enzymes.[1][2] It is a substrate of CYP3A4, CYP2C9, and CYP2C19.[3] It also acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19. [8][17] Additionally, it is a weak inhibitor of P-glycoprotein.[8][18] These interactions can lead to either a loss of therapeutic effect or an increase in adverse reactions of **etravirine** or co-administered drugs.[3]

Table 4: Clinically Significant Drug Interactions with Etravirine



| Co-<br>administered<br>Drug Class | Co-<br>administered<br>Drug                   | Effect on Etravirine Concentration | Effect on Co-<br>administered<br>Drug<br>Concentration  | Clinical<br>Recommendati<br>on              |
|-----------------------------------|-----------------------------------------------|------------------------------------|---------------------------------------------------------|---------------------------------------------|
| Antiretrovirals                   | Protease<br>Inhibitors<br>(unboosted)         | Decreased                          | Variable                                                | Co-<br>administration<br>not<br>recommended |
| Atazanavir/ritona<br>vir          | -                                             | Decreased<br>Atazanavir            | Co-<br>administration<br>not<br>recommended             |                                             |
| Fosamprenavir/ri<br>tonavir       | -                                             | Decreased<br>Amprenavir            | Co-<br>administration<br>not<br>recommended             | _                                           |
| Tipranavir/ritonav<br>ir          | -                                             | Decreased<br>Tipranavir            | Co-<br>administration<br>not<br>recommended             | _                                           |
| Dolutegravir                      | -                                             | Significantly<br>Decreased         | Use only with atazanavir/r, darunavir/r, or lopinavir/r | _                                           |
| Anticonvulsants                   | Carbamazepine,<br>Phenobarbital,<br>Phenytoin | Decreased                          | -                                                       | Co-<br>administration<br>not<br>recommended |
| Antimycobacteria<br>Is            | Rifampin,<br>Rifapentine                      | Decreased                          | -                                                       | Co-<br>administration<br>not<br>recommended |



| Herbal Products | St. John's wort                                      | Decreased | -                         | Co-<br>administration<br>not<br>recommended |
|-----------------|------------------------------------------------------|-----------|---------------------------|---------------------------------------------|
| HCV Antivirals  | Ombitasvir/Parita<br>previr/Ritonavir &<br>Dasabuvir | -         | Increased<br>Paritaprevir | Co-<br>administration<br>contraindicated    |

Source: Compiled from prescribing information and drug interaction studies.[3][4][7][19]



Click to download full resolution via product page

Caption: Overview of etravirine's metabolic pathways and drug interaction potential.

# Key Experimental Protocols Pharmacokinetic Analysis in Clinical Trials (e.g., DUET, SENSE)

Objective: To determine the pharmacokinetic parameters of **etravirine** in HIV-infected patients.

Methodology:



- Study Design: Phase III, randomized, double-blind, placebo-controlled trials (DUET) or double-blind, randomized trial (SENSE).[14][15]
- Dosing: Patients received **etravirine** (e.g., 200 mg twice daily or 400 mg once daily) with food, in combination with an optimized background regimen.[14][15]
- Blood Sampling: Sparse blood samples for pharmacokinetic analysis were collected at predefined time points during study visits (e.g., pre-dose and at various times post-dose).[14]
- Bioanalysis: Plasma concentrations of etravirine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20]
- Pharmacokinetic Modeling: A population pharmacokinetic model was used to estimate individual pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and trough concentration (Cmin).[14]
- Statistical Analysis: Relationships between pharmacokinetic parameters and efficacy (virological response) and safety outcomes were evaluated.

### In Vitro Metabolism Studies

Objective: To identify the CYP450 isoenzymes responsible for **etravirine** metabolism.

#### Methodology:

- Incubation: Etravirine was incubated with human liver microsomes (HLMs) or cDNAexpressed recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[21]
- Metabolite Identification: The formation of etravirine metabolites was monitored over time using LC-MS/MS.[21]
- Chemical Inhibition: Specific chemical inhibitors of CYP isoenzymes were used in incubations with HLMs to determine the contribution of each enzyme to etravirine metabolism.[21]
- Kinetic Analysis: Enzyme kinetics (e.g., Michaelis-Menten) were determined for the formation of major metabolites by the primary metabolizing enzymes.[21]





Click to download full resolution via product page

Caption: Generalized workflow for pharmacokinetic and pharmacodynamic assessment in clinical trials.



### Conclusion

**Etravirine** remains a valuable therapeutic option for treatment-experienced individuals with HIV-1, particularly in the context of NNRTI resistance. Its pharmacokinetic profile is well-characterized, with key considerations being the necessity of administration with food and its extensive hepatic metabolism leading to a high potential for drug-drug interactions. The pharmacodynamics of **etravirine** are defined by its potent, flexible binding to HIV-1 reverse transcriptase, providing a high genetic barrier to resistance. A thorough understanding of its in vivo pharmacokinetic and pharmacodynamic properties, as detailed in this guide, is essential for its safe and effective use in clinical practice and for guiding further drug development efforts.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etravirine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Etravirine Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etravirine Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical pharmacokinetics and pharmacodynamics of etravirine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]

### Foundational & Exploratory





- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics and pharmacodynamics of the non-nucleoside reverse-transcriptase inhibitor etravirine in treatment-experienced HIV-1-infected patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etravirine (ETR) | Johns Hopkins HIV Guide [hopkinsguides.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic interactions between etravirine and non-antiretroviral drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Etravirine (Intelence) | aidsmap [aidsmap.com]
- 20. A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV—negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Etravirine: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671769#etravirine-pharmacokinetics-and-pharmacodynamics-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com